molecular formula C13H13BO5S B13468905 (3-(Tosyloxy)phenyl)boronic acid

(3-(Tosyloxy)phenyl)boronic acid

Cat. No.: B13468905
M. Wt: 292.1 g/mol
InChI Key: AFFNQGGQNBTBFH-UHFFFAOYSA-N
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Description

(3-(Tosyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a tosyloxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tosyloxy)phenyl)boronic acid typically involves the reaction of 3-bromophenol with p-toluenesulfonyl chloride to form 3-(tosyloxy)phenyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for the borylation step, which enhances efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: (3-(Tosyloxy)phenyl)boronic acid is unique due to the presence of the tosyloxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high efficiency .

Properties

Molecular Formula

C13H13BO5S

Molecular Weight

292.1 g/mol

IUPAC Name

[3-(4-methylphenyl)sulfonyloxyphenyl]boronic acid

InChI

InChI=1S/C13H13BO5S/c1-10-5-7-13(8-6-10)20(17,18)19-12-4-2-3-11(9-12)14(15)16/h2-9,15-16H,1H3

InChI Key

AFFNQGGQNBTBFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C)(O)O

Origin of Product

United States

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